molecular formula C10H9N B13835676 2-Naphthylamine-13C6

2-Naphthylamine-13C6

Cat. No.: B13835676
M. Wt: 149.14 g/mol
InChI Key: JBIJLHTVPXGSAM-MROVPUMUSA-N
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Description

2-Naphthylamine-13C6 is a labeled compound where six carbon atoms in the naphthylamine structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed studies using techniques such as mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Naphthylamine-13C6 typically involves the synthesis of 2-naphthylamine followed by isotopic labeling. One common method for synthesizing 2-naphthylamine involves the reduction of 2-nitronaphthalene. This process can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of 2-naphthylamine often involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C . The isotopic labeling with carbon-13 is then achieved through specialized chemical processes that incorporate the isotope into the molecular structure.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylamine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.

    Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.

Major Products

    Oxidation: Ortho-carboxy-hydrocinnamic acid.

    Reduction: Tetrahydro-3-naphthylamine.

    Substitution: Various sulfonic acid derivatives.

Scientific Research Applications

2-Naphthylamine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed analysis in various fields:

    Chemistry: Used in studies involving reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Applied in the development of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthylamine-13C6 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing chemical and biochemical processes. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required.

Properties

Molecular Formula

C10H9N

Molecular Weight

149.14 g/mol

IUPAC Name

naphthalen-2-amine

InChI

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

JBIJLHTVPXGSAM-MROVPUMUSA-N

Isomeric SMILES

C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N

Origin of Product

United States

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